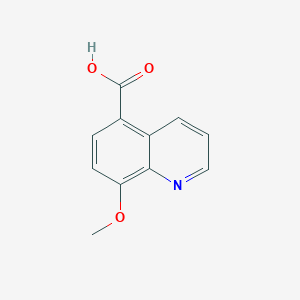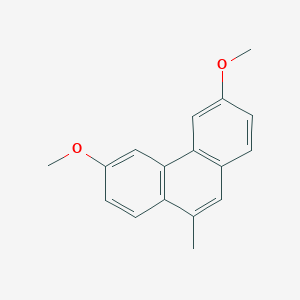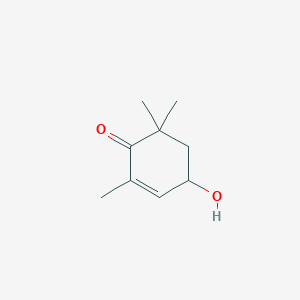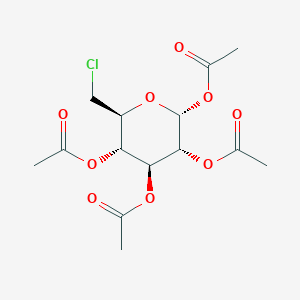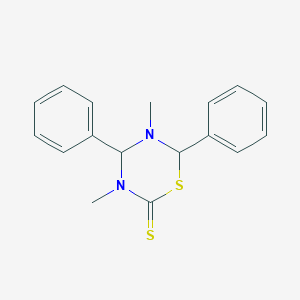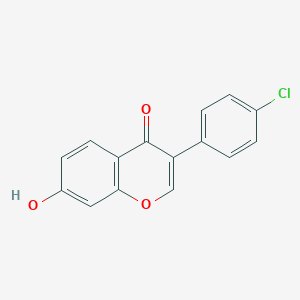
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Descripción general
Descripción
The compound "3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one" is a synthetic flavonoid derivative characterized by the presence of a 4H-chromen-4-one core structure and a chlorophenyl group. Flavonoids are a class of compounds known for their diverse biological activities, and the introduction of chlorine atoms can significantly alter their chemical and biological properties .
Synthesis Analysis
The synthesis of chlorophenyl chromenone derivatives typically involves cyclization reactions. For instance, the title compound in paper was obtained by cyclizing 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Similarly, other related compounds have been synthesized using various starting materials and cyclization methods, such as the reaction of 3-acetyl-4-hydroxy coumarin with aromatic aldehydes in the presence of a catalytic amount of piperidine , or by a one-pot, three-component synthesis involving 3-(2-bromoacetyl)-2H-chromen-2-one, primary amines, and phenyl isothiocyanates .
Molecular Structure Analysis
The molecular structure of chlorophenyl chromenones is characterized by the orientation of the chlorophenyl ring with respect to the chromen-4-one skeleton. For example, in paper , the 4-chlorophenyl ring is twisted at an angle of 11.54° relative to the chromen-4-one skeleton. The crystal structures of related compounds have been determined, revealing details such as cell constants, space group, and intermolecular interactions like hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
Chlorophenyl chromenones can undergo various chemical reactions, including coordination with metal ions to form complexes , photo-reorganization to produce angular pentacyclic or tetracyclic compounds , and redox processes as indicated by electrochemical studies . These reactions can lead to the formation of new compounds with potentially different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl chromenones are influenced by their molecular structure. The presence of halogen atoms and the chromenone core contribute to properties such as solubility, melting point, and reactivity. The crystallographic analysis provides insights into the solid-state properties, such as the formation of dimers through weak Cl⋯Cl interactions and the arrangement of molecules in the crystal lattice . The spectroscopic data, including IR, UV-vis, NMR, and mass spectrometry, are essential for characterizing these compounds and confirming their structures .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGISMGOXUYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417388 | |
| Record name | 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
CAS RN |
15485-81-1 | |
| Record name | 3-(4-Chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



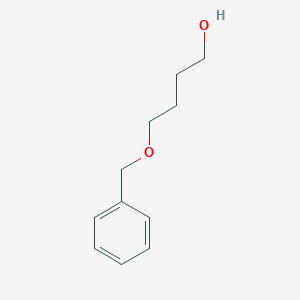
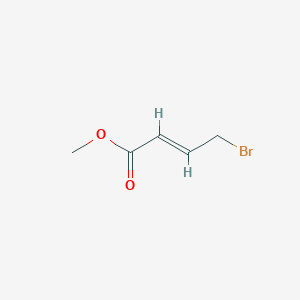
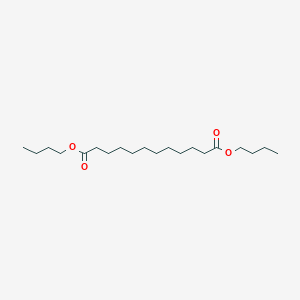
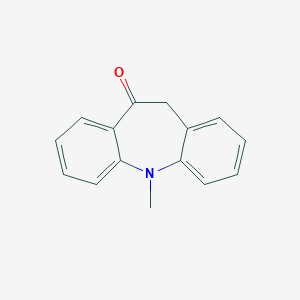
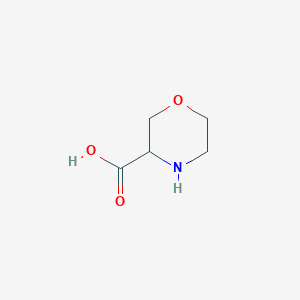
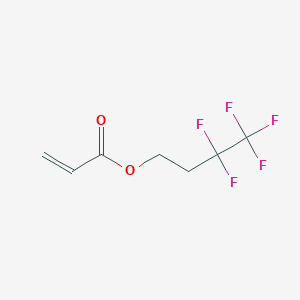
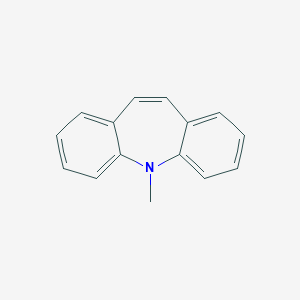
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
